molecular formula C13H8Cl2FNO B5841998 N-(3,4-dichlorophenyl)-3-fluorobenzamide

N-(3,4-dichlorophenyl)-3-fluorobenzamide

Cat. No.: B5841998
M. Wt: 284.11 g/mol
InChI Key: VPOSSAFHOVHJHV-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a fluorine substituent at the 3-position of the benzoyl moiety. This structural motif is significant in medicinal and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine atoms, which enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOSSAFHOVHJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-3-fluorobenzamide typically involves the reaction of 3,4-dichloroaniline with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dichloroaniline+3-Fluorobenzoyl chlorideThis compound+HCl\text{3,4-Dichloroaniline} + \text{3-Fluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dichloroaniline+3-Fluorobenzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of 3,4-Dichlorophenyl-Containing Opioid Ligands

Compound Core Structure MOR Affinity (Ki) Key Structural Features
U-47700 Acetamide 7.5× morphine Dimethylamino cyclohexyl group
This compound Benzamide Not reported Fluorine at benzoyl 3-position

Antitumor Agents

Amides containing 3,4-dichlorophenyl groups, such as (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f), demonstrate potent antitumor activity against gastric cancer cells (AGS and BGC-823) with IC₅₀ values in the micromolar range . Similarly, indazole derivatives like N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride show variable antitumor efficacy, with yields ranging from 27% to 84% in synthesis . The fluorine substituent in this compound may enhance cellular permeability compared to non-fluorinated analogs, though specific activity data are needed.

Table 2: Antitumor Activity of 3,4-Dichlorophenyl-Containing Amides

Compound Target Cells IC₅₀ / Yield Key Features
1f (Acrylamide derivative) AGS, BGC-823 <10 µM Trifluoromethyl groups
Quinolin-4-amine hydrochloride Multiple cancer lines 38% yield Indazole-quinoline hybrid
This compound Not reported Not reported Fluorine at benzoyl 3-position

Table 3: Agrochemical Benzamides with Halogenated Aryl Groups

Compound Use Key Features Reference
Diflubenzuron Insecticide 2,6-Difluorobenzamide core
Linuron metabolites Herbicide Urea linkage
This compound Not reported 3-Fluorobenzamide core

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